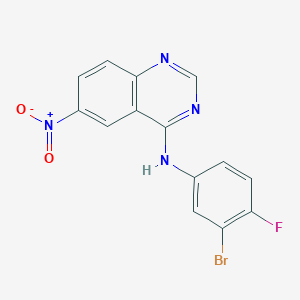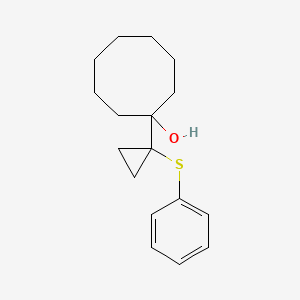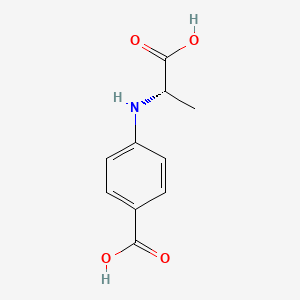
4-((S)-1-Carboxy-ethylamino)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,3-Dicarboxycyclopropyl)glycine, commonly known as (S)-MCPG, is a chemical compound that acts as a selective antagonist for metabotropic glutamate receptors. It is widely used in scientific research to study the role of these receptors in various physiological and pathological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dicarboxycyclopropyl)glycine typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common synthetic route includes the use of diethyl malonate and ethyl diazoacetate as starting materials, which undergo cyclopropanation to form the cyclopropane ring. Subsequent hydrolysis and decarboxylation steps yield (S)-2-(2,3-Dicarboxycyclopropyl)glycine.
Industrial Production Methods
While specific industrial production methods for (S)-2-(2,3-Dicarboxycyclopropyl)glycine are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity. This could include the use of more efficient catalysts, solvents, and purification techniques.
化学反応の分析
Types of Reactions
(S)-2-(2,3-Dicarboxycyclopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the reactivity and properties of cyclopropyl-containing compounds.
Biology: To investigate the role of metabotropic glutamate receptors in cellular signaling and neurotransmission.
Medicine: In the development of potential therapeutic agents targeting neurological disorders.
Industry: As a precursor or intermediate in the synthesis of other complex molecules.
作用機序
(S)-2-(2,3-Dicarboxycyclopropyl)glycine exerts its effects by selectively binding to metabotropic glutamate receptors, inhibiting their activity. This interaction affects various molecular pathways involved in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s ability to modulate these pathways makes it a valuable tool for studying the physiological and pathological roles of metabotropic glutamate receptors.
類似化合物との比較
Similar Compounds
®-2-(2,3-Dicarboxycyclopropyl)glycine: The enantiomer of (S)-2-(2,3-Dicarboxycyclopropyl)glycine, which has different biological activity.
(S)-4-Carboxyphenylglycine: Another metabotropic glutamate receptor antagonist with a different chemical structure.
(S)-2-Amino-2-(2-carboxycyclopropyl)propanoic acid: A structurally similar compound with distinct pharmacological properties.
Uniqueness
(S)-2-(2,3-Dicarboxycyclopropyl)glycine is unique due to its high selectivity for metabotropic glutamate receptors and its ability to modulate specific signaling pathways. This selectivity makes it a valuable tool for dissecting the roles of these receptors in various biological processes.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
4-[[(1S)-1-carboxyethyl]amino]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1 |
InChIキー |
RZAPRBYXMPEHOJ-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O |
正規SMILES |
CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



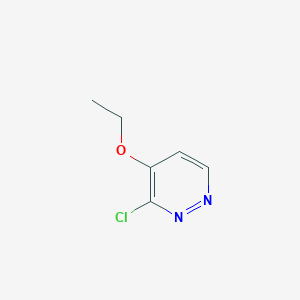
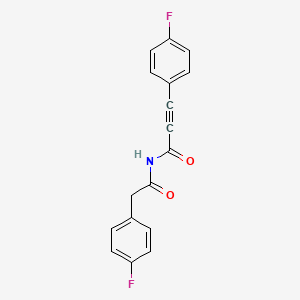
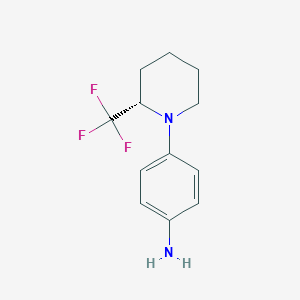
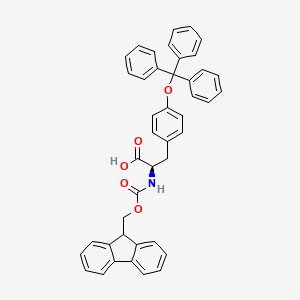
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)

![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)

